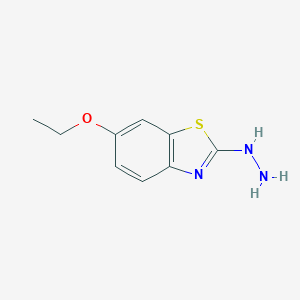

(6-Ethoxy-benzothiazol-2-yl)-hydrazine

Descripción

Propiedades

IUPAC Name |

(6-ethoxy-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c1-2-13-6-3-4-7-8(5-6)14-9(11-7)12-10/h3-5H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGMFUQLBDNCNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365940 | |

| Record name | (6-Ethoxy-benzothiazol-2-yl)-hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16942-73-7 | |

| Record name | (6-Ethoxy-benzothiazol-2-yl)-hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(6-Ethoxy-benzothiazol-2-yl)-hydrazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a benzothiazole moiety, which is known for its pharmacological potential. The molecular formula is C10H12N4OS, with a molecular weight of 236.30 g/mol. Its structure allows for various interactions with biological targets, contributing to its therapeutic effects.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells:

- Mechanism of Action : The compound has been shown to activate procaspase-3, leading to the cleavage of caspase-3 and subsequent apoptosis in cancer cell lines such as U937 and MCF-7 .

- Case Study : A study identified several benzothiazole derivatives that exhibited potent anticancer activity with IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells, highlighting the importance of the benzothiazole structure in enhancing anticancer efficacy .

2. Anti-inflammatory Activity

Benzothiazole derivatives are also recognized for their anti-inflammatory properties.

- Research Findings : Compounds similar to this compound have been evaluated for their ability to inhibit inflammatory pathways. For instance, derivatives have shown significant inhibition of pro-inflammatory cytokines in various models .

3. Antimicrobial Activity

The antimicrobial properties of hydrazones, including this compound, have been explored extensively.

- Activity Against Pathogens : Studies indicate that hydrazone derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi . The presence of electron-withdrawing groups in the benzothiazole ring enhances this activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Activity Impact |

|---|---|

| Benzothiazole Ring | Enhances anticancer and antimicrobial activity |

| Ethoxy Group | Modulates solubility and bioavailability |

| Hydrazine Linkage | Contributes to overall biological activity |

Research indicates that modifications to the benzothiazole moiety can significantly influence the compound's efficacy and selectivity against various biological targets .

Aplicaciones Científicas De Investigación

The compound (6-Ethoxy-benzothiazol-2-yl)-hydrazine has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications across different fields, supported by data tables and case studies.

Pharmaceutical Development

This compound has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of benzothiazole exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound could be a lead structure for developing new chemotherapeutics.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several hydrazine derivatives, including this compound, and tested their effects on human breast cancer cells. The results indicated that this compound induced apoptosis in a dose-dependent manner, demonstrating significant promise as a therapeutic agent.

Agricultural Chemistry

This compound has also been explored for its potential use as a pesticide or herbicide. Benzothiazole derivatives are known for their antifungal properties, which can be beneficial in agricultural applications.

Case Study: Antifungal Activity

Research conducted by agricultural scientists demonstrated that this compound exhibited effective antifungal activity against common plant pathogens such as Fusarium and Aspergillus species. The compound's mechanism involves disrupting fungal cell wall synthesis, leading to cell death.

Material Science

In material science, this compound has been utilized in the synthesis of polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices has shown to improve their resistance to degradation under high temperatures.

Case Study: Polymer Enhancement

A study published in the Journal of Polymer Science highlighted the synthesis of a novel polymer composite using this compound as a cross-linking agent. The resulting material exhibited improved tensile strength and thermal stability compared to conventional polymers.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Substituents at position 6 of the benzothiazole ring significantly influence electronic distribution, solubility, and reactivity. Key analogs include:

Quantum Chemical Insights :

- HOMO-LUMO Gaps : Chloro and fluoro derivatives exhibit narrower gaps (3.5–4.0 eV) compared to ethoxy analogs (4.2–4.5 eV), suggesting higher reactivity in electron-deficient systems .

- Molecular Electrostatic Potential (MEP): Ethoxy derivatives show localized negative charge on the oxygen atom, favoring hydrogen bonding, while chloro analogs display positive charge near the halogen .

Reactivity Differences :

- Ethoxy Derivatives : The ethoxy group reduces electrophilicity at position 2, requiring longer reaction times for hydrazine substitution compared to electron-deficient chloro analogs .

- Halogenated Derivatives : Bromo and chloro substituents facilitate nucleophilic aromatic substitution (e.g., Suzuki coupling), whereas ethoxy groups are less reactive in such reactions .

Crystallographic and Spectroscopic Features

- Crystal Packing : Ethoxy groups induce steric hindrance, leading to twisted molecular conformations, whereas fluoro derivatives form planar structures stabilized by F···H-N hydrogen bonds .

- ¹H NMR Shifts : The hydrazine protons in ethoxy derivatives resonate at δ 4.8–5.2 ppm, upfield-shifted compared to chloro analogs (δ 5.5–5.9 ppm) due to reduced electron withdrawal .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing (6-Ethoxy-benzothiazol-2-yl)-hydrazine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via two primary routes:

- Route 1 : Reacting 6-ethoxy-benzothiazol-2-amine with hydrazine hydrate in ethylene glycol under reflux (140°C, 2–4 hours). This method achieves yields of ~70–80% but requires careful handling of toxic ethylene glycol .

- Route 2 : A safer, scalable approach substitutes ethylene glycol with water as the solvent. Heating 6-ethoxy-benzothiazol-2-amine with hydrazine hydrate in water under reflux (100°C, 4–6 hours) yields ~65–75%, balancing safety and efficiency .

- Critical Considerations : Solvent choice impacts scalability and safety. Ethylene glycol offers higher yields but poses toxicity risks, while water-based methods align with green chemistry principles .

Q. How can structural characterization of this compound be performed to confirm purity and molecular identity?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- FT-IR : Identify N–H stretching (3100–3300 cm⁻¹) and C=N/C–N vibrations (1600–1650 cm⁻¹) in the hydrazine moiety .

- ¹H/¹³C NMR : Confirm ethoxy (–OCH₂CH₃) protons at δ 1.3–1.5 ppm (triplet) and δ 4.0–4.2 ppm (quartet), and benzothiazole aromatic protons at δ 6.8–8.1 ppm .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯N interactions), as demonstrated in analogous hydrazine derivatives .

Advanced Research Questions

Q. How can researchers design and synthesize hydrazone derivatives of this compound for biological screening?

- Methodology :

- Hydrazone Formation : React the hydrazine with aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) in ethanol or methanol under acidic catalysis (glacial acetic acid, 15–30 minutes). Monitor via TLC for imine (C=N) bond formation .

- Derivatization Example : Condensation with 4-methoxyacetophenone in ethanol yields Schiff bases, which can be cyclized to pyrazolones for enhanced bioactivity .

- Optimization : Adjust aldehyde electronic properties (electron-withdrawing groups improve reaction rates) and solvent polarity to control product crystallinity .

Q. How can contradictions in solvent efficacy for synthesis (ethylene glycol vs. water) be resolved for industrial-scale applications?

- Analysis :

- Ethylene Glycol : Higher yields (80%) due to improved solubility of intermediates at elevated temperatures. However, toxicity and environmental hazards limit scalability .

- Water : Lower yields (65–75%) but safer and cost-effective. Additives like HCl (10 mol%) can enhance hydrazine reactivity in aqueous media .

- Recommendation : For large-scale synthesis, adopt water-based methods with process intensification (e.g., microwave-assisted heating) to improve yield .

Q. What computational and experimental strategies are effective for evaluating the biological activity of this compound derivatives?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., α-glucosidase for antidiabetic activity). Focus on hydrogen bonding between the hydrazine moiety and catalytic residues .

- In Vitro Assays : Screen derivatives for antimicrobial activity via broth microdilution (MIC values) or for enzyme inhibition (e.g., IC₅₀ against acetylcholinesterase) .

- Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups on aldehydes) with enhanced bioactivity .

Q. How can reaction mechanisms for cyclocondensation of this compound derivatives be elucidated?

- Methodology :

- Kinetic Studies : Monitor reaction progress via HPLC or NMR to identify intermediates (e.g., hydrazones) and rate-determining steps .

- DFT Calculations : Simulate transition states for cyclization steps (e.g., formation of pyrazolones) using Gaussian09 at the B3LYP/6-31G(d) level. Compare activation energies for different substituents .

- Application : Mechanistic insights guide catalyst selection (e.g., acetic acid vs. Lewis acids) to accelerate cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.